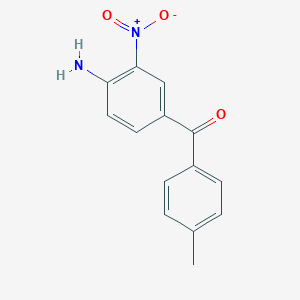
(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone is an organic compound characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, along with a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone typically involves a multi-step process:
Nitration: The initial step involves the nitration of 4-methylacetophenone to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Coupling Reaction: The final step involves a coupling reaction between the amino-nitro compound and 4-methylbenzoyl chloride under basic conditions to form the desired methanone.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
類似化合物との比較
- (4-Amino-3-nitrophenyl)(4-chlorophenyl)-methanone
- (4-Amino-3-nitrophenyl)(4-bromophenyl)-methanone
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (methyl, chloro, bromo).
- Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.
- Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on the substituents.
生物活性
(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone, also known by its CAS number 31431-28-4, is an organic compound characterized by a methanone functional group with amino and nitro substituents on one phenyl ring and a methylphenyl group on the other. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for further exploration in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N2O3. The presence of both amino and nitro groups contributes to its chemical reactivity and biological activity. The compound's unique structural features may lead to distinct pharmacological effects compared to its analogs.
Biological Activities
Recent studies have highlighted several significant biological activities associated with this compound:
The mechanism of action for this compound involves:
- Binding to Biological Targets : The compound's ability to bind to various enzymes and receptors suggests a multifaceted mechanism that could disrupt normal cellular processes.
- Inhibition of Kinases : Studies indicate that it may inhibit key kinases involved in signaling pathways critical for cancer cell survival and proliferation .
Case Studies
- Cytotoxicity Testing : In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. For instance, compounds structurally related to it have shown potent inhibition against hematological malignancies and solid tumors .
- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound with target proteins. These studies suggest favorable interactions with active sites of kinases, providing insights into its potential therapeutic applications .
Data Summary
特性
IUPAC Name |
(4-amino-3-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYUKKDPVSUSCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













